molecular formula C11H13BrO3 B592298 tert-Butyl 4-bromo-2-hydroxybenzoate CAS No. 889858-09-7

tert-Butyl 4-bromo-2-hydroxybenzoate

Cat. No. B592298
M. Wt: 273.126
InChI Key: ZYXVOGMSFFKAMS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-2-hydroxybenzoate” is a chemical compound with the CAS Number: 889858-09-7 . It has a molecular weight of 273.13 and is typically in liquid form . It is used as a building block for the synthesis of various biologically active compounds .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-bromo-2-hydroxybenzoate” is C11H13BrO3 . The structure contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

“tert-Butyl 4-bromo-2-hydroxybenzoate” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 316.3±22.0 °C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound was synthesized with a 63.7% overall yield through treatment with bromine and oxidation by Jones reagent, demonstrating its potential in organic synthesis processes (Lai Yi, 2003).
  • Bismuth-based Cyclic Synthesis : It can be produced under mild conditions in a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry (Douglas R. Kindra, W. Evans, 2014).

Metabolic Studies

  • Metabolism in Rats and Humans : Studies have shown that major metabolites in rats include free and glucuronide forms, revealing differences in metabolism between rats and humans (J. W. Daniel, J. Gage, D. Jones, 1968).

Applications in Material Science

  • Synthesis of Oxadiazoles and Antioxidant Activity : New 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties were synthesized for evaluating their antioxidant properties (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

Catalysis and Chemical Reactions

  • Deprotonation and Magnesium Complex Construction : Deprotonation attempts on imidazolium salt tethered by substituted phenol have been studied, contributing to the understanding of chemical reactions and complex formations (Daodong Zhang, H. Kawaguchi, 2006).

Environmental and Health Impact

  • Oxidation and Degradation Studies : Investigation of phenolic antioxidants' degradation during chlorination process provides insight into environmental and health impacts of such compounds (R. Rodil, J. B. Quintana, R. Cela, 2012).

  • Exposure Assessment : Study on synthetic phenolic antioxidants, including tert-Butyl 4-bromo-2-hydroxybenzoate, in urine for exposure assessment (Wei Wang, K. Kannan, 2019).

Magnetic and Structural Analysis

Biomedical Research

  • In Vitro Cytotoxicity Studies : Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates have been synthesized and characterized for their in vitro cytotoxicity against human tumor cell lines, indicating potential biomedical applications (Wenchao Ding, Zhi Liu, Laijin Tian, Xiangao Quan, 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing and avoiding release to the environment .

properties

IUPAC Name

tert-butyl 4-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVOGMSFFKAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734674
Record name tert-Butyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-2-hydroxybenzoate

CAS RN

889858-09-7
Record name 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889858-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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